molecular formula C12H17NO B8319837 (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol

(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol

Cat. No.: B8319837
M. Wt: 191.27 g/mol
InChI Key: NTDFIGIMQABQLD-CMPLNLGQSA-N
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Description

(3S,4S)-1-Benzyl-4-methylpyrrolidin-3-ol is a chiral pyrrolidine derivative characterized by a five-membered saturated nitrogen-containing ring. Its stereochemistry at positions 3 and 4 (both S-configured) and substituents—a benzyl group at position 1, a methyl group at position 4, and a hydroxyl group at position 3—define its physicochemical and biological properties.

The benzyl and methyl groups enhance lipophilicity, while the hydroxyl group introduces hydrogen-bonding capability, making this compound a candidate for applications in asymmetric catalysis, medicinal chemistry (e.g., as a chiral building block), or ligand design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of benzylamine with a suitable aldehyde or ketone, followed by reduction and cyclization, can yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as microwave-assisted organic synthesis (MAOS) have been employed to enhance synthetic efficiency .

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles like sodium azide (NaN3) in DMF (Dimethylformamide) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of 1-benzyl-3-oxo-4-methylpyrrolidine.

    Reduction: Formation of 1-benzyl-3-amino-4-methylpyrrolidine.

    Substitution: Formation of 1-azido-3-hydroxy-4-methylpyrrolidine.

Scientific Research Applications

(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, docking analyses have suggested that it binds to the podophyllotoxin pocket of the protein gamma tubulin, which may underlie its anticancer activity . The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

Key analogues (from ) include:

Compound Name Similarity Score Key Structural Differences Potential Impact on Properties
(3S,4S)-1-Benzylpyrrolidine-3,4-diol 0.83 Two hydroxyl groups (positions 3 and 4) Higher polarity; increased solubility in polar solvents
1-Benzyl-4-methylpiperidin-3-ol 0.82 Six-membered piperidine ring vs. pyrrolidine Reduced ring strain; altered conformational flexibility
(3S,4S)-1-Benzyl-3,4-pyrrolidindiol 0.83 Methyl group absent at position 4 Lower steric hindrance; potential for different binding modes
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 0.86 Hydroxymethyl substituent at position 4 Enhanced hydrogen-bonding capacity vs. methyl group

Functional Group and Stereochemical Comparisons

  • Hydroxyl vs. Tosyl/Phenylethylamino Groups: The compound (3S,4S)-4-((R)-1-phenylethylamino)-1-tosylpyrrolidin-3-ol () features a sulfonamide (tosyl) group and a bulky phenylethylamino substituent. These groups increase steric bulk and electron-withdrawing effects, likely reducing solubility but improving stability in acidic conditions compared to the target compound’s benzyl and methyl groups .
  • Stereochemistry :
    The (3S,4S) configuration in the target compound contrasts with (3R,4R)-1-benzylpyrrolidine-3,4-diol (). Such enantiomeric differences could lead to divergent biological activities, as seen in other chiral pharmaceuticals .

Ring Size and Conformational Effects

  • Pyrrolidine vs. Piperidine : Pyrrolidine (five-membered ring) derivatives like the target compound exhibit higher ring strain and faster ring-puckering dynamics than piperidine analogues (six-membered). This may influence binding to biological targets, such as enzymes or receptors .

Q & A

Basic Research Questions

Q. What is the established synthetic route for (3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol, and how is stereochemical control achieved?

The synthesis typically begins with chiral building blocks like L-tartaric acid derivatives. A reported method involves condensation of benzylamine with a tartaric acid-derived intermediate, followed by stereoselective reduction using NaBH4–BF3·Et2O to establish the (3S,4S) configuration . Key steps include:

  • Chiral pool strategy : Use of L-tartaric acid ensures retention of stereochemistry.
  • Reductive amination : NaBH4–BF3·Et2O selectively reduces imine intermediates while preserving stereocenters.
  • Purification : Crystallization or chromatography confirms enantiomeric purity.

Q. What spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated for the structurally related (3S,4S)-1-benzylpyrrolidine-3,4-diol .
  • NMR spectroscopy : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR distinguish axial/equatorial substituents in the pyrrolidine ring.
  • Optical rotation : Comparison with literature values (e.g., [α]D_D +95° for (3S,4S)-1-benzyl-3,4-pyrrolidindiol ) validates enantiopurity.

Advanced Research Questions

Q. How can hydrogenolysis be optimized to remove the benzyl group while preserving the pyrrolidin-3-ol scaffold?

A protocol for deprotection of benzyl-protected pyrrolidinediols involves:

  • Catalyst : 10% Pd/C under H2_2 atmosphere in anhydrous MeOH .
  • Conditions : Stir at room temperature for 6–12 hours, monitoring by TLC.
  • Workup : Filtration through Celite followed by solvent evaporation yields the free amine or alcohol.
  • Challenges : Over-hydrogenation or racemization risks require strict control of reaction time and H2_2 pressure.

Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitutions?

  • Steric effects : The methyl group at C4 and benzyl group at N1 create a steric environment that favors axial attack in ring-opening reactions.
  • Electronic effects : The hydroxyl group at C3 can participate in hydrogen bonding, directing regioselectivity. Comparative studies with (3R,4R)-enantiomers (e.g., CAS 163439-82-5 ) reveal divergent reactivity in catalytic asymmetric synthesis.

Q. What biological models are suitable for evaluating the bioactivity of this compound?

While direct studies on this compound are limited, analogous pyrrolidine derivatives are screened using:

  • Enzyme inhibition assays : Test interactions with kinases or proteases, leveraging the hydroxyl group’s hydrogen-bonding capacity.
  • Cell-based models : Evaluate cytotoxicity or antiproliferative activity in cancer cell lines (e.g., HeLa or MCF-7), referencing methods for related 1-benzylpyrrolidine derivatives .
  • Molecular docking : Simulate binding to chiral receptors (e.g., GPCRs) to predict enantiomer-specific activity.

Q. Data Analysis and Contradictions

Q. How can conflicting melting point or spectral data for this compound be resolved?

  • Purity assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
  • Reproducibility : Replicate synthesis under inert atmosphere (N2_2/Ar) to exclude oxidation artifacts.
  • Cross-referencing : Compare data with structurally validated analogs, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol (mp 95°C ), to identify systematic errors.

Q. What computational methods validate the compound’s conformational stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict stable chair or envelope conformers.
  • NMR coupling constant prediction : Compare calculated 3JHH^3J_{HH} values (via Gaussian) with experimental data to confirm dominant conformers .

Q. Methodological Tables

Table 1: Comparative Reactivity of (3S,4S) vs. (3R,4R) Enantiomers

Reaction Type(3S,4S)-Enantiomer SelectivityKey Reference
Nucleophilic ring-opening78% ee (SN_N2 pathway)
HydrogenolysisFull retention of configuration

Table 2: Key Spectral Data

TechniqueDiagnostic FeatureReference
1^1H NMR (400 MHz, CDCl3_3)δ 3.85 (dd, J = 4.2 Hz, C3-OH)
X-ray DiffractionC3–O bond length: 1.42 Å

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(3S,4S)-1-benzyl-4-methylpyrrolidin-3-ol

InChI

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3/t10-,12+/m0/s1

InChI Key

NTDFIGIMQABQLD-CMPLNLGQSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]1O)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1O)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500 W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
Quantity
15.9 g
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reactant
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12 g
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reactant
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60 g
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reactant
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Name
(NH4)2S2O8
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45.6 g
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300 mL
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Synthesis routes and methods II

Procedure details

A 15.58 g (82.3 mmol) sample of the ketone from step d was reduced to the alcohol by dissolving it in 32 mL of ethanol and adding the solution dropwise to a stirred suspension of sodium borohydride (3.11 g, 82.3 mmol) in 32 mL of ethanol at 0° C. The suspension was then stirred for 30 min at 0° C. and for 4 hours at room temperature. The solvent was then removed and the residue suspended in water. The product was extracted with methylene chloride and dried over anhydrous sodium sulfate, and the solvent was removed by evaporation under vacuum. The crude product was purified in a kugelrohr apparatus (160°-180° C. @ 1.0 Torr) to yield 1-benzyl-4-methyl-3-pyrrolidinol, MS M/Z 192 (M+H); NMR (CDCl3) d 1.04 (d, 3H, J=7.5 Hz), 1.90 (dd, 1H, J=7.5 Hz, J=9.0 Hz), 2.14 (m, 1H), 2.55 (dd, 1H, J=6.0 Hz, J=10.5 Hz), 2.82 (dd, 1H, J=3.0 Hz, J=10.5 Hz), 3.13 (dd, 1H, J=3.0 Hz, J=3.0 Hz), 3.82 (m, 2H), 3.95 (m, 1H), 7.33 (m, 5H).
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32 mL
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Synthesis routes and methods III

Procedure details

To a solution of 15.9 g (0.1 mol) of 1-benzyl-3-pyrroline, 12.0 g (0.12 mol) of 98% sulfuric acid, and 60.0 g of THF in a quartz round flask reactor, 45.6 g (0.20 mol) of (NH4)2S2O8 (ammonium peroxydisulfate produced by Mitsubishi Gas Chemical Industry Co., Ltd.) was added with stirring and allowed to react for 5 days at room temperature with irradiation by 500W Xe lamps (UXL-500D xenon lamp produced by Ushio). 300 mL (0.30 mol) of 1 mol/L methyllithium (MeLi) in diethyl ether solution (produced by Kanto Chemical Co., Inc.) was continuously added to the reaction mixture and stirred for 5 hours at about 5° C. using an ice-bath. After completion, water was added to destroy excess MeLi at about 5° C. using an ice-bath. Acetone and diethyl ether were evaporated under reduced pressure, and extracted with toluene and water. After the solvent was evaporated under reduced pressure, 14.5 g of 1-benzyl-4-methyl-3-pyrrolidinol (yield 76.0%) was obtained.
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15.9 g
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reactant
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12 g
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reactant
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60 g
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(NH4)2S2O8
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45.6 g
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